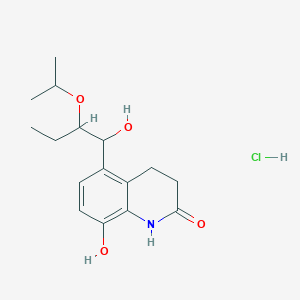
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a quinolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the hydroxy and propan-2-yloxybutyl groups via selective functionalization reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinolinones.
Scientific Research Applications
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interfering with cellular processes such as DNA replication or protein synthesis.
- Inducing oxidative stress or apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxy-5-(1-hydroxy-2-(isopropylamino)butyl)-2(1H)-quinolinone
- 8-hydroxy-5-(1-hydroxy-2-(1-methylethyl)amino)butyl)-2(1H)-quinolinone
Uniqueness
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H24ClNO4 |
|---|---|
Molecular Weight |
329.82 g/mol |
IUPAC Name |
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-13(21-9(2)3)16(20)11-5-7-12(18)15-10(11)6-8-14(19)17-15;/h5,7,9,13,16,18,20H,4,6,8H2,1-3H3,(H,17,19);1H |
InChI Key |
YGKQEUZFDXGJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=C2CCC(=O)NC2=C(C=C1)O)O)OC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13402298.png)
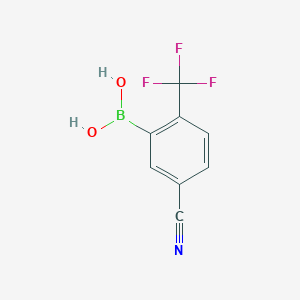

![3-Ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13402305.png)
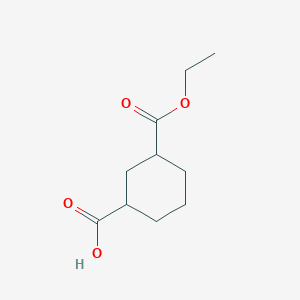
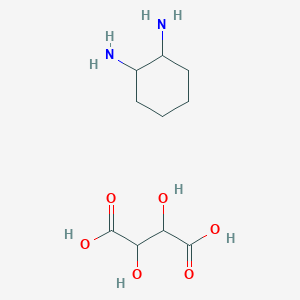
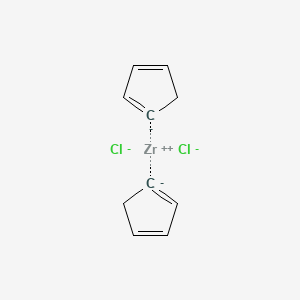
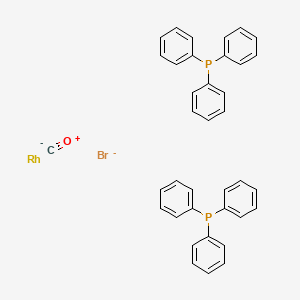
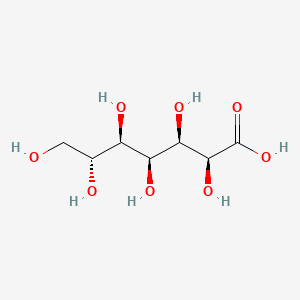

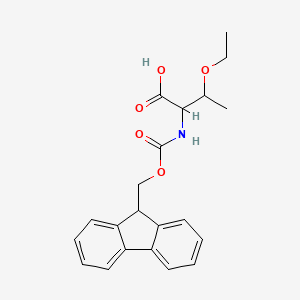
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
